Morpholine-Bearing Analogs as Carbonic Anhydrase Inhibitors: A Class Benchmark for 4-(4,5-Dimethylbenzo[d]thiazol-2-yl)morpholine Hydrochloride
In a 2024 study of 25 morpholine-derived thiazoles, the most potent analog (compound 24) inhibited bovine carbonic anhydrase II (CA-II) with a Ki of 9.64 ± 0.07 μM, compared to the standard drug acetazolamide which showed a Ki value corresponding to a docking score of −5.417 kcal/mol, while compound 24 had a superior docking score of −6.102 kcal/mol [1]. This class-level evidence indicates that optimizing the thiazole scaffold—such as with the 4,5-dimethylbenzothiazole core present in the target compound—can enhance binding affinity. While direct data for 4-(4,5-dimethylbenzo[d]thiazol-2-yl)morpholine hydrochloride against this target are absent, its structural features align with those that led to the highest potency in this series [1].
| Evidence Dimension | Inhibitory potency against bovine CA-II |
|---|---|
| Target Compound Data | No direct data available for the target compound. Class prediction based on structural homology. |
| Comparator Or Baseline | Related morpholine-thiazole analog (compound 24) shows Ki = 9.64 ± 0.07 μM; Acetazolamide shows docking score of −5.417 kcal/mol. |
| Quantified Difference | Compound 24 docking score: −6.102 kcal/mol (a 0.685 kcal/mol improvement over acetazolamide). |
| Conditions | In vitro enzyme kinetics and molecular docking against bovine CA-II [5LJT]. |
Why This Matters
This data supports the hypothesis that a 4,5-dimethylbenzothiazole core linked to morpholine (as in the target compound) is a rational scaffold for designing CA-II inhibitors with potentially higher affinity than the clinical standard acetazolamide.
- [1] Tasleem, M., Ullah, S., Khan, A., Mali, S. N., Kumar, S., Mathew, B., ... & Shafiq, Z. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 14, 21355-21374. View Source
